molecular formula C12H11N3 B033652 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile CAS No. 107756-76-3

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile

Cat. No. B033652
M. Wt: 197.24 g/mol
InChI Key: BOGAUNZKSKWVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile, also known as THN, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of naphthoimidazoles, which are known for their diverse biological activities. THN has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant and anti-inflammatory properties. Additionally, 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has been studied for its potential as an antibacterial and antifungal agent, as it has been shown to have activity against various bacterial and fungal strains.

Mechanism Of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has been shown to inhibit the activity of various protein kinases, which are involved in cell signaling pathways. These effects may contribute to the anti-cancer and neuroprotective properties of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile.

Biochemical And Physiological Effects

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. Additionally, 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has been shown to have antibacterial and antifungal activity, which may be due to its effects on cell membrane integrity.

Advantages And Limitations For Lab Experiments

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against various biological targets. However, 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has some limitations as well. It has low solubility in water, which may limit its use in certain experiments. Additionally, 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for the study of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile. One area of interest is the development of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile derivatives with improved solubility and potency. Additionally, further studies are needed to understand the pharmacokinetics and toxicity profile of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile in vivo. 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile may also have potential applications in other fields, such as materials science or environmental chemistry, which could be explored in future research. Finally, the mechanism of action of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile could be further elucidated to identify new targets for drug development.

Synthesis Methods

The synthesis of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile involves the reaction of 1,2-diaminonaphthalene with ethyl cyanoacetate in the presence of a catalyst. This reaction leads to the formation of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile as a yellow solid, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile can be optimized by modifying the reaction conditions, such as the temperature, reaction time, and solvent.

properties

CAS RN

107756-76-3

Product Name

6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole-6-carbonitrile

InChI

InChI=1S/C12H11N3/c13-6-8-2-1-3-10-9(8)4-5-11-12(10)15-7-14-11/h4-5,7-8H,1-3H2,(H,14,15)

InChI Key

BOGAUNZKSKWVSO-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C3=C(C=C2)NC=N3)C#N

Canonical SMILES

C1CC(C2=C(C1)C3=C(C=C2)NC=N3)C#N

synonyms

1H-Naphth[1,2-d]imidazole-6-carbonitrile,6,7,8,9-tetrahydro-(9CI)

Origin of Product

United States

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